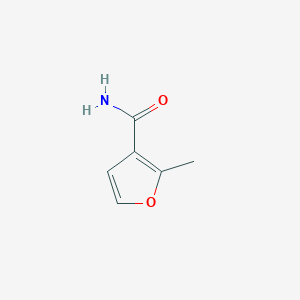

2-Methylfuran-3-carboxamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXBBUFJNINBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444592 | |

| Record name | 2-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22727-22-6 | |

| Record name | 2-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methylfuran 3 Carboxamide and Its Derivatives

Precursor Synthesis and Reactivity

The foundation for synthesizing 2-methylfuran-3-carboxamide lies in the efficient preparation of its primary precursors: 2-methylfuran-3-carboxylic acid and its derivatives. These compounds serve as the starting point for generating more reactive intermediates necessary for amidation.

The synthesis of 2-methylfuran-3-carboxylic acid and its corresponding esters is well-documented in chemical literature. One common route involves the synthesis of the methyl ester, methyl 2-methylfuran-3-carboxylate, which can then be hydrolyzed to the free acid. google.com Various methods have been developed for preparing alkyl-substituted furan-3-carboxylates. google.com

Another versatile approach involves the aromatization of a 4-trichloroacetyl-2,3-dihydrofuran intermediate. researchgate.net This intermediate can be reacted with various nucleophiles. For instance, hydrolysis of the trichloromethyl group under basic conditions (using sodium hydroxide (B78521) in refluxing benzene) yields furan-3-carboxylic acid. researchgate.net This method provides a pathway to the core acid structure, which is pivotal for further transformations.

Table 1: Synthesis of 2-Methylfuran-3-carboxylic Acid Precursors

| Precursor Compound | Synthetic Method | Reagents | Yield | Reference |

| Furan-3-carboxylic acid | Hydrolysis of 3-trichloroacetylfuran | NaOH, Benzene (reflux) | 70% | researchgate.net |

| Methyl 2-methylfuran-3-carboxylate | Various literature methods | Not specified | Not specified | google.com |

To facilitate amide bond formation, the carboxylic acid group of 2-methylfuran-3-carboxylic acid is typically activated by converting it into a more reactive acyl halide, most commonly 2-methylfuran-3-carbonyl chloride. A conventional and widely used method for this transformation is the reaction of the free carboxylic acid with thionyl chloride (SOCl₂). google.comresearchgate.net This conversion can also start from the corresponding methyl or ethyl esters, which are first hydrolyzed to the acid before being treated with the chlorinating agent. google.com The resulting acyl chloride is a highly reactive electrophile, primed for reaction with amines.

Table 2: Physical and Chemical Properties of 2-Methylfuran-3-carbonyl chloride

| Property | Value | Reference(s) |

| CAS Number | 5555-00-0 | georganics.sksigmaaldrich.comscbt.comchemdad.com |

| Molecular Formula | C₆H₅ClO₂ | scbt.comchemdad.com |

| Molecular Weight | 144.56 g/mol | scbt.comchemdad.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Boiling Point | 59-61 °C at 12 mmHg | chemdad.com |

| Density | 1.24 g/cm³ | chemdad.com |

| Refractive Index | 1.505 | chemdad.com |

Direct Amide Bond Formation Strategies

The formation of the amide bond is the crucial step in the synthesis of this compound. This is typically achieved by reacting the activated carboxylic acid derivative with a suitable amine.

The most direct route to 2-methylfuran-3-carboxamides is the condensation reaction between an activated precursor and an amine. The preparation of these amides is often advantageously carried out using the acyl chloride intermediate. google.com The high reactivity of 2-methylfuran-3-carbonyl chloride allows for efficient reaction with a wide range of primary and secondary amines to form the corresponding carboxamides.

Alternative methods can also be employed. For instance, 3-trichloroacetylfuran has been shown to react directly with various primary and secondary alkyl amines to furnish furan-3-carboxamides in high yields, ranging from 68-98%, depending on the amine's structure. researchgate.net For less reactive amines, such as arylamines, a different activation strategy is often necessary. One common approach involves activating the carboxylic acid with a coupling reagent like carbonyldiimidazole (CDI) before the addition of the amine. nih.gov

In many synthetic schemes, the formation of this compound is part of a multi-step sequence that ensures high purity and yield. A typical and logical pathway involves:

Synthesis of the Ester : Preparation of an ester, such as methyl 2-methylfuran-3-carboxylate. google.com

Hydrolysis : Saponification of the ester to the free 2-methylfuran-3-carboxylic acid. google.com

Activation : Conversion of the carboxylic acid to the highly reactive 2-methylfuran-3-carbonyl chloride using a chlorinating agent like thionyl chloride. google.comresearchgate.net

Amidation : Reaction of the acyl chloride with the desired primary or secondary amine to yield the final this compound product. google.com

This stepwise approach allows for the isolation and purification of intermediates, which can be critical for the synthesis of complex pharmaceutical or agrochemical targets. For arylamines, this multi-step process is often the preferred method over direct condensation with less activated precursors. researchgate.net

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, it can be further modified to create a diverse library of derivatives. Functionalization can occur at several positions: on the furan (B31954) ring, or by altering the substituent on the amide nitrogen.

The furan ring itself is susceptible to various transformations. The existing methyl group at the C2 position and the carboxamide group at the C3 position will direct further substitution. While the methyl group is an activating, ortho-para director, the carboxamide group is a deactivating, meta-director. The ultimate regioselectivity of electrophilic substitution reactions (such as nitration, halogenation, or Friedel-Crafts acylation) would depend on the interplay of these electronic effects and the specific reaction conditions. The literature on 2-methylfuran (B129897) indicates its potential to undergo reactions like hydroxyalkylation/alkylation and Diels-Alder reactions, suggesting that the furan nucleus remains reactive. mdpi.com

Extensive derivatization is often achieved by varying the amine component used in the amide bond formation step. This allows for the introduction of a wide range of functional groups and structural motifs onto the amide nitrogen. Examples from related furan-3-carboxylic acid systems include the synthesis of complex amides, such as 2,5-dimethylfuran-3-carboxylic acid N-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-amide, demonstrating the possibility of incorporating sterically hindered and functionally rich groups. google.com

Acetylation of 2-Methylfuran-3-carboxamides at the C-5 Position

The introduction of an acetyl group at the C-5 position of the this compound core is a significant transformation, yielding 5-acetyl derivatives that can serve as precursors for further functionalization. A notable method for this acetylation involves the use of acetic anhydride (B1165640) in the presence of a catalytic amount of magnesium perchlorate (B79767). researchgate.net This approach provides an efficient route to the desired 5-acetyl-2-methylfuran-3-carboxamides.

The reaction proceeds via an electrophilic substitution mechanism, where the highly reactive C-5 position of the furan ring is targeted by the acetylating agent. The choice of magnesium perchlorate as a catalyst is crucial for the success of this transformation. researchgate.net The resulting 5-acetyl derivatives are key intermediates for the synthesis of more complex heterocyclic systems. researchgate.net

Table 1: Acetylation of 2-Methylfuran-3-carboxamides researchgate.net

| Starting Material | Product | Reagents and Conditions |

| This compound | 5-Acetyl-2-methylfuran-3-carboxamide | Acetic anhydride, Mg(ClO₄)₂ |

| N-Substituted 2-methylfuran-3-carboxamides | N-Substituted 5-acetyl-2-methylfuran-3-carboxamides | Acetic anhydride, Mg(ClO₄)₂ |

Introduction of Diverse Substituents onto the Amide Nitrogen

The amide nitrogen of this compound provides a reactive handle for the introduction of a wide variety of substituents, enabling the synthesis of a library of N-substituted derivatives. Standard amide bond formation techniques are commonly employed for this purpose. One prevalent method involves the activation of 2-methylfuran-3-carboxylic acid, followed by coupling with a diverse range of primary and secondary amines.

A common activating agent for the carboxylic acid is 1,1'-carbonyldiimidazole (B1668759) (CDI), which forms a highly reactive acylimidazolide intermediate. This intermediate readily reacts with amines to furnish the corresponding N-substituted 2-methylfuran-3-carboxamides. nih.gov This method is versatile and allows for the incorporation of various functional groups, including alkyl, aryl, and heterocyclic moieties, onto the amide nitrogen. nih.gov

Alternative coupling reagents and conditions can also be employed to achieve this transformation, providing chemists with a range of options to suit the specific properties of the amine and the desired final product. The ability to readily modify the amide substituent is a key feature that enhances the synthetic utility of the this compound scaffold.

Cyclization Reactions and Heterocycle Annulation (e.g., Thiadiazole Ring Closing)

The functional groups present in derivatives of this compound can be exploited to construct fused heterocyclic systems. A prominent example is the annulation of a thiadiazole ring, a transformation that significantly expands the chemical space accessible from this starting material.

Specifically, the 5-acetyl-2-methylfuran-3-carboxamide derivatives, synthesized as described in section 2.3.1, can be converted into their corresponding carboethoxyhydrazones through reaction with carboethoxyhydrazine. researchgate.net These hydrazone intermediates are then subjected to cyclization conditions to form the thiadiazole ring. The Hurd-Mori reaction, which utilizes thionyl chloride, has been successfully employed for this purpose, leading to the formation of 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-3-carboxamides. researchgate.net This cyclization proceeds through a series of steps involving the reaction of the hydrazone with thionyl chloride to form a key intermediate that subsequently undergoes intramolecular cyclization and aromatization to yield the final thiadiazole product. researchgate.net

This synthetic strategy demonstrates the potential for using this compound derivatives as platforms for the construction of more complex, fused heterocyclic structures.

Table 2: Thiadiazole Ring Closing Reaction researchgate.net

| Starting Material | Intermediate | Product | Reagents and Conditions |

| 5-Acetyl-2-methylfuran-3-carboxamide | Carboethoxyhydrazone derivative | 5-(1,2,3-Thiadiazol-4-yl)-2-methylfuran-3-carboxamide | 1. Carboethoxyhydrazine2. Thionyl chloride (Hurd-Mori reaction) |

Synthetic Versatility in Complex Molecule Construction

The this compound scaffold, with its inherent reactivity and potential for diverse functionalization, serves as a valuable building block in the broader context of organic synthesis. Its utility extends to the construction of more elaborate molecular architectures, including those with potential biological activity.

Utilization as a Building Block in Organic Synthesis

While specific examples detailing the extensive use of this compound as a foundational building block in the total synthesis of complex natural products are not prevalent in the reviewed literature, its structural motifs are present in various biologically active compounds. The furan ring itself is a versatile synthon, capable of participating in a range of transformations to construct diverse molecular frameworks. acs.org The strategic placement of the methyl and carboxamide groups on the furan ring in this compound offers unique opportunities for regioselective reactions and further elaborations.

The diverse synthetic handles on the this compound core, as discussed in the preceding sections, allow for its incorporation into larger molecular assemblies. For instance, the amide functionality can be used as a key linking point in the synthesis of peptide mimics or other polymeric structures. The furan ring can undergo various cycloaddition reactions, providing access to complex polycyclic systems. The development of synthetic methodologies focused on this specific scaffold is an active area of research, with the potential to unlock new pathways for the efficient construction of novel chemical entities.

Applications in Natural Product Synthesis

The furan moiety is a recurring structural element in a wide array of natural products, many of which exhibit significant biological activities. nih.gov Although direct applications of this compound in the total synthesis of natural products are not extensively documented, the synthesis of analogues and derivatives of naturally occurring furans often involves similar chemical transformations. The principles of furan chemistry, including electrophilic substitution, cycloaddition, and ring-opening reactions, are central to the synthetic strategies employed.

The development of synthetic routes to furan-containing natural products often relies on the creative use of substituted furan building blocks. acs.org While this compound itself may not be a direct precursor in many published total syntheses, the methodologies developed for its functionalization are highly relevant to the broader field of natural product synthesis. The ability to introduce diverse substituents at various positions of the furan ring and the amide nitrogen provides a powerful tool for creating libraries of natural product analogues for structure-activity relationship studies. As the demand for novel bioactive compounds continues to grow, the utility of versatile building blocks like this compound in the synthesis of natural product-inspired molecules is expected to increase.

Spectroscopic and Computational Structural Elucidation of 2 Methylfuran 3 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of a 2-methylfuran-3-carboxamide derivative provides characteristic signals for each proton in the molecule. The furan (B31954) ring protons, H-4 and H-5, typically appear as doublets in the aromatic region. Based on data from related furan structures, the H-5 proton, being adjacent to the oxygen atom, is expected to resonate further downfield than the H-4 proton. chemicalbook.com The methyl group (CH₃) attached to the C-2 position of the furan ring characteristically presents as a singlet, with a chemical shift generally appearing upfield. The amide protons (NH₂) give rise to a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding effects.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (at C-2) | 2.2 - 2.5 | Singlet (s) | N/A |

| H-4 | 6.3 - 6.6 | Doublet (d) | ~2.0 |

| H-5 | 7.2 - 7.5 | Doublet (d) | ~2.0 |

| NH₂ | 5.5 - 7.5 | Broad Singlet (br s) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

In the ¹³C NMR spectrum, six distinct signals are expected for the six carbon atoms of this compound, assuming free rotation. The carbonyl carbon (C=O) of the carboxamide group is the most deshielded, typically appearing furthest downfield (160-170 ppm). The furan ring carbons have characteristic shifts, with C-2 and C-5 (those adjacent to the oxygen) resonating at lower fields than C-3 and C-4. Data from the closely related 2-furoic acid shows signals at approximately 147 ppm, 145 ppm, 118 ppm, and 112 ppm. chemicalbook.com The methyl carbon is the most shielded and appears at the highest field (upfield).

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 170 |

| C-2 | 150 - 155 |

| C-5 | 140 - 145 |

| C-3 | 120 - 125 |

| C-4 | 110 - 115 |

| CH₃ | 10 - 15 |

Investigation of Dynamic Structural Changes and Atropisomerism

The bond between the furan ring (C-3) and the carboxamide group has a partial double bond character, which can lead to restricted rotation. nih.gov If bulky substituents are present on the amide nitrogen or at the C-2 or C-4 positions of the furan ring, this rotation can be sufficiently hindered to give rise to atropisomers—stereoisomers resulting from restricted rotation about a single bond. nih.gov

This phenomenon can be studied using variable-temperature (VT) NMR spectroscopy. nih.gov At low temperatures, where rotation is slow on the NMR timescale, separate signals may be observed for the different atropisomeric conformations. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. nih.govnih.gov The energy barrier to rotation (ΔG‡) can be calculated from the coalescence temperature and the frequency difference between the signals at low temperature. nih.gov Such studies are critical for understanding the conformational dynamics that can influence the biological activity and physical properties of these molecules.

Mass Spectrometry (MS) Characterization

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, this compound would first be separated from other components in a gas chromatograph before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a fingerprint of the molecule. The molecular ion peak (M⁺), corresponding to the intact molecule, would be observed at a mass-to-charge ratio (m/z) equal to its molecular weight.

Common fragmentation pathways for amides and furan rings would be expected. The fragmentation of the molecular ion is a key indicator of the compound's structure. chemguide.co.uk For the related compound, methyl 2-methylfuran-3-carboxylate, major fragments are observed at m/z 140 (molecular ion), 109, and 125. nih.gov A likely fragmentation for this compound would involve the cleavage of the C-N bond or loss of the entire carboxamide group, leading to the formation of a stable 2-methyl-3-furoyl cation. Further fragmentation of the furan ring itself can also occur. ed.ac.uk

| m/z | Predicted Fragment Ion | Notes |

|---|---|---|

| 125 | [C₆H₇NO₂]⁺ | Molecular Ion (M⁺) |

| 109 | [M - NH₂]⁺ | Loss of the amino group |

| 81 | [M - CONH₂]⁺ | Loss of the carboxamide group, forming a furoyl cation |

| 53 | [C₄H₅]⁺ | Fragment from furan ring cleavage |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental formula of a compound. missouri.edu For this compound, the molecular formula is C₆H₇NO₂. The theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). biochemcalc.com

The calculated exact mass for C₆H₇NO₂ is 125.04768 Da. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula, distinguishing it from other formulas with the same nominal mass. researchgate.net For example, HRMS has been used to confirm the elemental composition of various furan-2-carboxamide derivatives. nih.gov

Density Functional Theory (DFT) Calculations for Stereochemical Assignment

Density Functional Theory (DFT) has emerged as a powerful computational tool for the structural elucidation of organic molecules, including the assignment of stereochemistry. This theoretical approach allows for the calculation of molecular energies and properties with a favorable balance of accuracy and computational cost. In the context of this compound and its derivatives, where stereocenters may be present, DFT calculations can be instrumental in predicting the most stable stereoisomers and correlating calculated spectroscopic parameters with experimental data to confirm stereochemical assignments.

The fundamental principle behind using DFT for stereochemical assignment lies in the comparison of the calculated energies of all possible diastereomers and enantiomers of a molecule. The stereoisomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most likely to be observed experimentally. Furthermore, by simulating spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, coupling constants, or chiroptical properties like Electronic Circular Dichroism (ECD), a direct comparison with experimental spectra can provide definitive structural proof.

For a hypothetical derivative of this compound with a chiral center, the process would typically involve the following steps:

Conformational Search: For each possible stereoisomer, a thorough conformational search is performed to identify all low-energy conformers.

Geometry Optimization and Energy Calculation: The geometry of each conformer is then optimized at a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set or higher) to find the minimum energy structure. The relative energies of the most stable conformers of each stereoisomer are then compared.

Spectroscopic Parameter Calculation: For the lowest energy conformers of each stereoisomer, relevant spectroscopic parameters are calculated. For instance, NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method.

Comparison with Experimental Data: The calculated parameters for each stereoisomer are then compared with the experimental data. A close agreement between the calculated and experimental data for one particular stereoisomer allows for its unambiguous assignment.

The following tables illustrate a hypothetical application of DFT calculations for the stereochemical assignment of a chiral derivative of this compound.

| Stereoisomer | Level of Theory | Relative Energy (kcal/mol) |

|---|---|---|

| (R)-Isomer | B3LYP/6-311+G(d,p) | 0.00 |

| (S)-Isomer | B3LYP/6-311+G(d,p) | 2.54 |

In this hypothetical example, the (R)-isomer is predicted to be the thermodynamically more stable product. To further corroborate this, one could compare calculated and experimental NMR data.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) for (R)-Isomer | Calculated δ (ppm) for (S)-Isomer |

|---|---|---|---|

| C2 | 150.2 | 150.5 | 151.8 |

| C3 | 125.8 | 126.1 | 124.5 |

| C4 | 110.9 | 111.2 | 112.5 |

| C5 | 143.7 | 144.0 | 142.9 |

| CH3 | 14.1 | 14.3 | 15.0 |

| C=O | 168.5 | 168.8 | 170.1 |

The data presented in Table 2 would strongly suggest that the isolated compound has the (R)-configuration, as the calculated chemical shifts for this isomer show a better correlation with the experimental values. This integrated approach, combining energetic and spectroscopic analysis through DFT, provides a robust framework for the stereochemical assignment of complex molecules.

Structure Activity Relationship Sar Studies of 2 Methylfuran 3 Carboxamide Analogues

Correlating Substituent Modifications with Biological Potency

The biological activity of 2-methylfuran-3-carboxamide derivatives is significantly influenced by the nature and position of substituents on both the furan (B31954) ring and the amide nitrogen. Understanding these relationships is fundamental to designing more effective molecules.

Substitutions on the furan ring of this compound can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles from related furan-carboxamide series can be extrapolated. The methyl group at the 2-position is often considered a key feature. Modifications at other positions of the furan ring, such as the 4 and 5-positions, can lead to significant changes in activity.

For instance, the introduction of small, electron-withdrawing groups at the 5-position can potentially enhance activity by modifying the electron density of the ring and influencing binding interactions. Conversely, bulky substituents may be detrimental due to steric hindrance at the active site.

Table 1: Hypothetical Influence of Furan Ring Substitution on Biological Potency

| Position of Substitution | Type of Substituent | Expected Impact on Potency | Rationale |

| C4 | Small alkyl (e.g., -CH3) | Variable | May introduce steric hindrance or favorable hydrophobic interactions. |

| C4 | Halogen (e.g., -Cl, -Br) | Potentially increases | Can enhance binding through halogen bonding and increase lipophilicity. |

| C5 | Electron-donating (e.g., -OCH3) | Potentially decreases | May alter the electron distribution in a way that is unfavorable for target binding. |

| C5 | Electron-withdrawing (e.g., -NO2) | Potentially increases | Can enhance electrostatic interactions with the target. |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for this compound analogues is limited.

Studies on various classes of carboxamide-containing bioactive compounds have consistently shown that the nature of the N-substituent is a key determinant of activity. Small, lipophilic groups or aromatic rings are often favored. The presence of specific functional groups on these substituents can also lead to additional beneficial interactions.

For example, in a series of related carboxamides, replacing a simple alkyl chain with a substituted phenyl ring can lead to a significant increase in potency due to favorable pi-stacking or hydrophobic interactions with the target.

Table 2: Generalized Role of Amide Nitrogen Substituents on Biological Potency

| N-Substituent (R) | General Observation | Potential Reason |

| Small Alkyl (e.g., Methyl, Ethyl) | Generally lower activity | Limited potential for strong secondary interactions with the target. |

| Cycloalkyl (e.g., Cyclohexyl) | Moderate to high activity | Provides a balance of lipophilicity and defined steric bulk. |

| Phenyl | Often a basis for high activity | Allows for a wide range of substitutions to probe the binding pocket. |

| Substituted Phenyl | Potency highly dependent on substituent | Substituents can modulate electronic properties and form specific interactions (e.g., H-bonds, halogen bonds). |

Note: This table presents generalized trends observed in broader classes of carboxamides, which may be applicable to this compound derivatives.

The introduction of halogen atoms, particularly fluorine, is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. Fluorination can have profound effects on various properties, including metabolic stability, binding affinity, and lipophilicity.

In the context of this compound analogues, the strategic placement of fluorine atoms can block sites of metabolism, thereby increasing the compound's half-life in vivo. For instance, fluorination of an aromatic ring on the N-substituent can prevent oxidation by cytochrome P450 enzymes. Furthermore, the high electronegativity of fluorine can alter the electronic nature of the molecule, potentially leading to stronger interactions with the biological target. The introduction of a trifluoromethyl (-CF3) group can significantly increase lipophilicity, which may enhance cell membrane permeability.

The impact of fluorination is, however, highly dependent on its position within the molecule. While in some cases it can lead to a significant improvement in activity and pharmacokinetic properties, in other instances it can be detrimental.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogues, QSAR models can be valuable tools for predicting the activity of untested compounds, thereby guiding the synthesis of more potent derivatives.

A typical QSAR study involves the calculation of a set of molecular descriptors for each compound in a series. These descriptors can be physicochemical (e.g., logP, molar refractivity), electronic (e.g., atomic charges, dipole moment), or steric (e.g., molecular volume, surface area). Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity.

For furan-3-carboxamides, a QSAR investigation has been applied to correlate different physicochemical parameters with their antimicrobial activity. Such studies can reveal which properties are most important for the desired biological effect. For example, a model might indicate that high lipophilicity and the presence of a hydrogen bond donor at a specific position are critical for high potency.

Conformational Analysis and Bioactive Conformation Studies

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. For this compound analogues, understanding the preferred conformation is essential for designing compounds that can adopt the "bioactive conformation" – the specific shape required to bind effectively to the target.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to explore the conformational landscape of a molecule. These studies can help to understand the rotational barriers around key single bonds, such as the bond between the furan ring and the carbonyl group, and the amide C-N bond.

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the solution-state conformation of these molecules. By analyzing NMR parameters such as coupling constants and through-space interactions (NOEs), it is possible to deduce the preferred orientation of different parts of the molecule relative to each other. For closely related structures like N-methyl-furan-2-carboxamide, computational and experimental studies have been used to examine conformational preferences, highlighting the interplay of factors like intramolecular hydrogen bonding and solvent effects. These findings can provide insights into the likely conformational behavior of this compound derivatives.

Identifying the bioactive conformation is a key step in structure-based drug design. If the structure of the biological target is known, molecular docking studies can be used to predict how different conformations of a ligand might bind to the active site. This information can then be used to design new analogues with improved binding affinity.

Pharmacological and Biological Research Investigations of 2 Methylfuran 3 Carboxamide Derivatives

Antimicrobial and Antifungal Activity Assessment

Derivatives of furan-carboxamide have been the subject of numerous studies to evaluate their efficacy against a range of microbial and fungal pathogens. The research indicates that these compounds hold promise as potential antimicrobial and antifungal agents.

Broad-Spectrum Activity against Microorganisms

Research into carbamothioyl-furan-2-carboxamide derivatives has demonstrated their significant inhibitory effects against various bacterial strains. Specifically, derivatives incorporating a 2,4-dinitrophenyl moiety have shown notable inhibition against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The mechanism of action is thought to be related to the lipophilicity of the aromatic moieties, which may facilitate interaction with bacterial cell components. mdpi.com

Specific Efficacy against Fungal Pathogens (e.g., Fungicidal Applications)

The antifungal potential of furan-carboxamide derivatives has been a significant area of investigation. Carbamothioyl-furan-2-carboxamide derivatives have exhibited substantial activity against a variety of fungal strains. mdpi.comnih.gov The structural features of these compounds, particularly the presence of the furan (B31954) ring and the carboxamide linkage, are believed to contribute to their antifungal properties.

Furthermore, studies on N-thienylcarboxamide derivatives, which are structurally related to furan-carboxamides, have shown potent fungicidal activity. These compounds act as succinate (B1194679) dehydrogenase inhibitors (SDHI), a mechanism that disrupts the mitochondrial respiration in pathogenic fungi. researchgate.netnih.gov This mode of action highlights a specific molecular target for these derivatives in fungal cells.

| Fungal Strain | Activity Profile | Reference |

|---|---|---|

| Various fungal strains | Significant antifungal activity | mdpi.comnih.gov |

| Botrytis cinerea (gray mold) | High fungicidal activity (as N-thienylcarboxamide derivatives) | researchgate.netnih.gov |

Anticancer and Antiproliferative Potency Evaluation

The investigation of furan-carboxamide derivatives has extended to their potential as anticancer agents, with several studies demonstrating their ability to inhibit the proliferation of various cancer cell lines.

Efficacy against Various Tumor Cell Lines

A novel furan-2-carboxamide based small molecule has been identified as a selective microtubule stabilizing agent with potent anti-proliferative properties against a panel of cancer cells, exhibiting IC50 values ranging from 4 µM to 8 µM. nih.gov Similarly, carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer activity against human cancer cell lines, including HepG2, Huh-7, and MCF-7. nih.gov One particular derivative, p-tolylcarbamothioyl)furan-2-carboxamide, displayed the highest activity against hepatocellular carcinoma. nih.gov

Thiophene carboxamide scaffolds, which are bioisosteres of furan carboxamides, have also emerged as promising anticancer agents, with some derivatives showing cytotoxicity in breast, liver, and leukemia cell lines. mdpi.com Coumarin-3-carboxamide derivatives have also been found to be potent against HepG2 and HeLa cancer cell lines. mdpi.com

| Compound Class | Cancer Cell Lines | Observed Effect | IC50 Values | Reference |

|---|---|---|---|---|

| Furan-2-carboxamide derivative | Various cancer cell lines | Anti-proliferative, anti-metastatic | 4 µM to 8 µM | nih.gov |

| Carbamothioyl-furan-2-carboxamide derivatives | HepG2, Huh-7, MCF-7 | Significant anticancer activity | Not specified | nih.gov |

| Thiophene-2-carboxamides | Breast, liver, and leukemia cell lines | Cytotoxicity | Not specified | mdpi.com |

| Coumarin-3-carboxamide derivatives | HepG2, HeLa | Potent anticancer activity | 0.39–4.85 μM | mdpi.com |

Mechanisms Inducing Apoptotic Cell Death and Cell Cycle Arrest

The anticancer effects of furan-carboxamide and related derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, thereby preventing cancer cell proliferation.

A furan-2-carboxamide derivative that acts as a microtubule stabilizing agent has been shown to induce mitotic arrest, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov This is confirmed by Annexin V-FITC/PI double staining and FACS analysis, which showed an accumulation of cells in the subG1 population. nih.gov Similarly, certain coumarin (B35378) derivatives have been observed to induce apoptosis and cause cell cycle arrest in the G2/M phase in thyroid cancer cells. mdpi.com Studies on sulfonamide methoxypyridine derivatives also revealed that potent inhibitors could effectively cause cell cycle arrest in the G0/G1 phase and induce apoptosis. nih.gov

Antiviral Activity Research

The exploration of 2-Methylfuran-3-carboxamide derivatives and their analogs has also ventured into the realm of antiviral research. A notable study identified a series of furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus. researchgate.net Within this series, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide demonstrated the most significant activity, with an EC50 value of 1.25 μM. researchgate.net This finding highlights the potential of the furan-carboxamide scaffold in the development of novel anti-influenza agents.

Furthermore, research on other heterocyclic compounds with structural similarities has also shown promise. For instance, certain 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives have been found to possess moderate to good antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov While not furan-carboxamides, these findings contribute to the broader understanding of how such chemical motifs can be leveraged for antiviral drug discovery.

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of protein kinase activity is a common factor in a multitude of diseases, most notably cancer, making them a prime target for therapeutic intervention. The furan-carboxamide scaffold has emerged as a promising framework for the development of novel protein kinase inhibitors.

A series of novel pyrazol-furan carboxamide analogues have been designed and synthesized as inhibitors of the Akt1 kinase, a key node in the PI3K/Akt signaling pathway that is frequently overactive in various cancers. Biological evaluations demonstrated that many of these compounds exhibited moderate to excellent inhibitory activity against Akt1, coupled with significant anti-proliferative effects against human colon (HCT116) and ovarian (OVCAR-8) cancer cell lines.

The most promising compound from this series demonstrated potent activity not only against Akt1 but also against other structurally related kinases of the AGC family, including Akt2, Akt3, ROCK1, and PKA. However, it showed high specificity when tested against kinases from other subfamilies. Further mechanistic studies using Western blot analysis confirmed that this compound effectively suppressed the phosphorylation of GSK3β, a downstream substrate of Akt, in PC-3 prostate cancer cells. Moreover, it inhibited the phosphorylation of another Akt substrate, PRAS40, in LNCaP prostate cancer cells in a concentration-dependent manner, with an IC50 value of 30.4 nM.

In addition to the Akt family, other furan-containing scaffolds have been explored as inhibitors of different protein kinases. For instance, furo[2,3-d]pyrimidine (B11772683) derivatives, which are bioisosteres of purines, have been investigated for their inhibitory activity against a range of protein kinases implicated in cancer. Similarly, various furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro inhibitory activity against protein tyrosine kinases (PTKs), with several compounds showing greater potency than the reference inhibitor, genistein.

These studies underscore the versatility of the furan ring system as a core structure in the design of potent and selective protein kinase inhibitors, capable of targeting key enzymes in cellular signaling pathways relevant to cancer and other diseases.

Table 4: Cellular Activity of a Lead Pyrazol-Furan Carboxamide Kinase Inhibitor

| Cell Line | Assay | IC50 Value |

| LNCaP | Inhibition of PRAS40 Phosphorylation | 30.4 nM |

Lack of Research Data on the Neuroprotective Effects of this compound

Following a comprehensive review of scientific literature and chemical databases, no research investigating the neuroprotective effects of the specific chemical compound this compound or its derivatives has been identified. The user's request for an article detailing the pharmacological and biological research into the neuroprotective properties of this compound, including detailed research findings and data tables, cannot be fulfilled due to the absence of available data on this topic.

Extensive searches have been conducted to locate any studies, clinical trials, or preclinical research that evaluate this compound for its potential to protect nerve cells from damage or degeneration. These searches have yielded no relevant results. While the broader class of furan-containing compounds and carboxamide derivatives have been explored for a variety of biological activities, research into the specific neuroprotective applications of this compound appears to be a novel area that has not yet been publicly documented in scientific literature.

Therefore, the generation of an article with the requested structure and content, particularly the section on "Neuroprotective Effects," is not possible without resorting to speculation or fabrication, which would violate the principles of scientific accuracy. At present, the scientific community has not published any findings that would support a detailed discussion of this compound's neuroprotective capabilities.

Environmental Photochemistry and Reactivity Studies of Furan Carboxamides

Role as Model Compounds in Indirect Photochemistry

Furan (B31954) carboxamides, such as 2-Methylfuran-3-carboxamide, serve as excellent model compounds for investigating the competition between the two primary modes of indirect photochemistry: reactions involving singlet oxygen and those involving triplet CDOM. acs.orgnih.gov Their chemical structure, featuring an electron-rich furan moiety and an anilide ring, allows for a systematic study of how different functional groups influence reactivity towards these transient species. acs.org The furan ring is primarily reactive towards singlet oxygen, while the anilide portion is more susceptible to oxidation by ³CDOM*. acs.org By modifying substituents on both the furan and anilide rings, researchers can tune the relative importance of each degradation pathway. acs.org

While the furan ring is the primary site of reaction with singlet oxygen, the anilide portion of furan carboxamides can interact with triplet CDOM. acs.org However, the prediction of the extent of this triplet-induced reactivity is more complex. acs.orgnih.gov This is largely due to the presence of "repair mechanisms," where the initial radical cation formed by the interaction with ³CDOM* can be reduced back to the parent compound, thus inhibiting net degradation. acs.orgnih.govacs.org Time-resolved studies have confirmed that even with moderate to high bimolecular rate constants for the reaction with triplet sensitizers, this pathway may not result in significant degradation of the parent compound. acs.org

Structure-Reactivity Relationships in Photochemical Degradation

The molecular structure of furan carboxamides plays a crucial role in determining their photochemical reactivity. By systematically modifying the substituents on both the furan and anilide rings, researchers have established clear structure-reactivity relationships. acs.org

For reactions with singlet oxygen, the electron density of the furan ring is a key determinant. The presence of electron-donating groups, such as methyl groups, on the furan ring increases its reactivity towards singlet oxygen. acs.org

Conversely, the reactivity towards triplet CDOM is more influenced by the substituents on the anilide ring. Electron-donating groups on the anilide ring can increase the rate of reaction with ³CDOM*. However, as previously mentioned, this does not always correlate with an increased degradation rate due to competing repair pathways. acs.orgacs.org

The following table summarizes the bimolecular rate constants for the reaction of this compound (referred to as compound 1 in the source) and related compounds with singlet oxygen and a model triplet sensitizer.

| Compound | k(¹O₂) (M⁻¹s⁻¹) | k(³Sens*) (M⁻¹s⁻¹) |

|---|---|---|

| Furan-3-carboxanilide (0) | (1.2 ± 0.1) × 10⁷ | (1.1 ± 0.1) × 10⁹ |

| 2-Methylfuran-3-carboxanilide (1) | (5.0 ± 0.1) × 10⁷ | (1.3 ± 0.1) × 10⁹ |

| 2,5-Dimethylfuran-3-carboxanilide (2) | (1.6 ± 0.1) × 10⁸ | (1.2 ± 0.1) × 10⁹ |

Potential Applications Beyond Biological Activity

Role in Agrochemical Development

The furan (B31954) chemical family has established a presence in the agrochemical sector, with various derivatives being investigated and commercialized for crop protection. Although direct studies on the agrochemical applications of 2-Methylfuran-3-carboxamide are not extensively documented in publicly available research, the fungicidal properties of a closely related compound, 2-methyl-furan-3-carboxylic acid phenylamine, commercially known as Fenfuram, are well-established. researchgate.net Fenfuram has been utilized as a fungicidal seed dressing, specifically for the control of bunt and smut diseases in crops. researchgate.net

The efficacy of Fenfuram highlights the potential of the 2-methyl-furan-3-carboxamide core structure in the development of new agrochemicals. The furan ring, combined with the carboxamide group, can be a key pharmacophore for eliciting a desired biological response against plant pathogens. Researchers in agrochemical synthesis often explore variations of a core structure to optimize activity, selectivity, and environmental profile. Therefore, this compound could serve as a valuable starting point or intermediate for the synthesis of a new generation of fungicides. Further research into the specific effects of this compound on various plant pathogens would be necessary to fully elucidate its potential in this area. Furan derivatives, in a broader sense, are recognized for their use in the production of agrochemicals. ijabbr.com

Advanced Materials Science Applications (e.g., Polymer Precursors, Specialty Chemicals)

Furan derivatives are gaining significant attention as sustainable, bio-based building blocks for the synthesis of advanced materials, particularly polymers. nih.gov The rigid structure of the furan ring can impart desirable thermal and mechanical properties to polymers, making them potential replacements for petroleum-based plastics. rsc.orgresearchgate.net While specific research on the use of this compound as a polymer precursor is limited, its chemical structure contains functional groups that are amenable to polymerization reactions.

The carboxamide group, in particular, is a key functional group for the formation of polyamides. Furan-based polyamides are being explored as bio-based alternatives to conventional engineering plastics. stanford.edu Research into furan-based poly(ester amide)s has also been conducted, demonstrating the versatility of furan derivatives in creating novel copolymers. rsc.org The presence of both a furan ring and a carboxamide group in this compound makes it a theoretical candidate for the synthesis of such polymers. It could potentially be used as a monomer, either by itself or in combination with other monomers, to create new furanic polyamides with unique properties.

Furthermore, furan derivatives are utilized in the synthesis of various specialty chemicals, including resins and solvents. nih.gov The specific chemical properties of this compound could lend themselves to applications as a specialty chemical intermediate, where the furan ring can undergo various chemical transformations to produce a range of other valuable compounds. The development of efficient and scalable synthesis methods for this compound would be a critical step in unlocking its potential for these material science applications. researchgate.net

常见问题

Q. Optimization Parameters :

- Temperature : Reflux conditions (~40–60°C) improve reaction rates.

- Catalyst Selection : Triethylamine or DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .

How do computational models predict the pharmacokinetic behavior of this compound analogs, and what experimental validation strategies are recommended?

Advanced Research Focus

Computational tools like PubChem-derived molecular descriptors and ensemble modeling predict absorption, distribution, metabolism, and excretion (ADME) properties:

- Molecular Descriptors : LogP (lipophilicity), polar surface area, and hydrogen-bonding capacity are used to estimate blood-brain barrier permeability and oral bioavailability .

- Model Validation : Experimental validation via bidirectional transport assays (e.g., Caco-2 cell monolayers) can confirm whether compounds like N-(3,3-dimethylbutan-2-yl)-2-methylfuran-3-carboxamide are substrates for efflux transporters (e.g., BCRP/ABCG2) .

Q. Validation Workflow :

In Silico Screening : Prioritize compounds with favorable ADME predictions.

In Vitro Assays : Measure permeability coefficients and transporter inhibition (e.g., using Ko143 as a BCRP inhibitor) .

Data Reconciliation : Compare computational predictions with experimental results to refine models .

How can researchers resolve contradictions in reported biological activities of structurally similar furan carboxamides?

Advanced Research Focus

Discrepancies in biological data (e.g., anticancer vs. negligible activity) often arise from:

Q. Resolution Strategies :

- Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines (e.g., HepG2 vs. MCF-7) .

- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

- Meta-Analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. aqueous buffers) .

What methodologies are recommended for characterizing the metabolic stability of this compound derivatives?

Basic Research Focus

Metabolic stability is assessed via:

- Microsomal Incubations : Liver microsomes (human or rodent) are used to measure phase I metabolism (e.g., cytochrome P450-mediated oxidation) .

- LC-MS/MS Analysis : Quantify parent compound depletion and identify metabolites via high-resolution mass spectrometry .

Q. Key Considerations :

- Co-Factor Supplementation : Include NADPH for oxidative reactions.

- Time-Point Sampling : Collect data at 0, 15, 30, and 60 minutes to calculate half-life (t1/2) .

How can researchers design structure-activity relationship (SAR) studies for this compound derivatives targeting neurological disorders?

Advanced Research Focus

SAR studies require systematic variation of substituents and evaluation of target activity:

- Core Modifications : Alter the furan ring (e.g., 2-methyl vs. 2,5-dimethyl) to assess steric effects on receptor binding .

- Substituent Libraries : Synthesize analogs with diverse substituents (e.g., halogens, methoxy, ethoxy) on the phenyl ring .

- In Vivo Testing : Use rodent models to evaluate blood-brain barrier penetration and efficacy in disease-relevant paradigms (e.g., seizure models for anticonvulsants) .

Q. Data Analysis :

- QSAR Modeling : Correlate electronic (Hammett constants) and steric (Taft parameters) properties with activity .

What safety and toxicity data are available for this compound derivatives, and how should gaps be addressed?

Basic Research Focus

Limited toxicity data exist for this class, necessitating:

- Acute Toxicity Screening : Perform OECD 423 assays in rodents to determine LD50 values .

- Genotoxicity Testing : Use Ames tests (bacterial reverse mutation assay) to assess mutagenic potential .

- In Silico Predictors : Tools like ProTox-II or Derek Nexus can flag structural alerts (e.g., reactive metabolites) .

Q. Gaps and Recommendations :

- Chronic Toxicity : No data are available for long-term exposure; initiate 28-day repeat-dose studies .

- Reproductive Toxicity : Prioritize testing if analogs show hormonal activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。